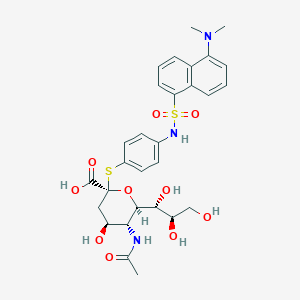![molecular formula C19H12N2O3 B123809 5,11-Dihidro-4,8-dihidroxiindolo[3,2-b]carbazol-6-carboxaldehído CAS No. 549548-27-8](/img/structure/B123809.png)
5,11-Dihidro-4,8-dihidroxiindolo[3,2-b]carbazol-6-carboxaldehído
Descripción general
Descripción
5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole is a derivative of the indolo[3,2-b]carbazole family, a group of polycyclic compounds characterized by their fused ring structures. These compounds have garnered interest due to their diverse applications, including their optical properties and potential pharmacological activities.
Synthesis Analysis
The synthesis of 5,11-dihydroindolo[3,2-b]carbazole derivatives has been approached through various methods. A regioselective C2- and C8-acylation of 5,11-dihydroindolo[3,2-b]carbazoles has been developed, leading to the formation of 2,8-diacetyl derivatives, which can be further oxidized to yield 2,8-diglyoxals. These diglyoxals can react with aromatic o-diamines to produce new derivatives with quinoxalinyl fragments . Another approach involves a two-step strategy using double Friedel–Crafts acylation followed by palladium-catalyzed cyclization to create fused nine-ring systems . A general two-step method has also been reported, utilizing hydroiodic acid for condensation and iodine for oxidation to synthesize symmetrical 6,12-diaryl derivatives . Additionally, a one-pot synthesis method has been described for the preparation of various functionalized derivatives, including N-alkylation and N-arylation .
Molecular Structure Analysis
The molecular structure of 5,11-dihydroindolo[3,2-b]carbazole derivatives is characterized by the indolo[3,2-b]carbazole ring system. This system can be further modified to include various substituents, such as thiophene units or quinoxaline fragments, which can significantly alter the compound's properties . The presence of these substituents can influence the photophysical and electrochemical properties of the compounds .
Chemical Reactions Analysis
The chemical reactivity of 5,11-dihydroindolo[3,2-b]carbazole derivatives includes acylation, oxidation, and cyclotrimerization reactions. The acylation with acetic anhydride or other carboxylic anhydrides introduces acetyl groups, which can be further transformed through oxidation . Cyclotrimerization routes have been observed during the oxidative polymerization of related compounds, leading to diindolocarbazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,11-dihydroindolo[3,2-b]carbazole derivatives vary depending on the substituents and modifications introduced during synthesis. These properties include basic photophysical and electrochemical characteristics, as well as thermal stability . The introduction of functional groups can lead to novel properties, such as chromogenic sensing abilities . The pharmacological activities of these derivatives have also been explored, with some compounds being screened for various biological effects .
Aplicaciones Científicas De Investigación
Investigación proteómica
Este compuesto se utiliza en investigación proteómica debido a sus propiedades bioquímicas. Se puede utilizar para estudiar las interacciones y funciones de las proteínas, particularmente en el contexto de las modificaciones postraduccionales .
Material semiconductor orgánico
Los derivados de indolo[3,2-b]carbazol, incluido este compuesto, muestran promesa como materiales semiconductores orgánicos. Se pueden utilizar en el desarrollo de diodos emisores de luz orgánicos (OLED) y otros dispositivos electrónicos debido a sus excelentes propiedades de transporte de electrones .
Detección cromogénica
Los derivados del compuesto se han sintetizado para aplicaciones en detección cromogénica. Esto implica detectar la presencia de varios iones o moléculas a través de un cambio de color, lo cual es crucial en el monitoreo ambiental y el diagnóstico .
Materiales emisores de luz azul no conjugados
La incorporación de unidades 5,11-Dihidroindolo[3,2-b]carbazol en polímeros, como las poli(aril sulfonas), ha llevado al desarrollo de materiales emisores de luz azul no conjugados. Estos materiales son significativos para crear OLED azules más eficientes y duraderos .
Análisis de impurezas
El compuesto también se clasifica como una impureza en ciertos contextos. Su identificación y cuantificación son esenciales para el control de calidad de los productos farmacéuticos y otros productos químicos .
Estudios de transferencia de electrones
Debido a su estructura, el compuesto puede facilitar la transferencia de electrones en sistemas electroquímicos. Esta propiedad es beneficiosa para estudiar reacciones redox y desarrollar nuevos sensores electroquímicos .
Propiedades
IUPAC Name |
4,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-8-13-17-12-6-9(23)4-5-14(12)20-15(17)7-11-10-2-1-3-16(24)19(10)21-18(11)13/h1-8,20-21,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAFXFAMMPBEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC3=C(C4=C(C=C23)NC5=C4C=C(C=C5)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461413 | |
| Record name | AGN-PC-0063M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
549548-27-8 | |
| Record name | 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549548-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0063M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



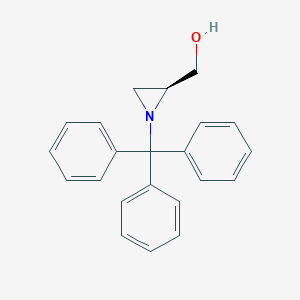




![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)
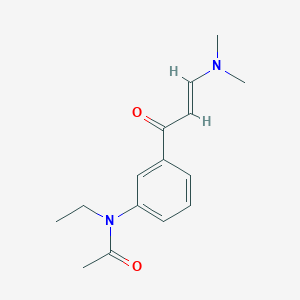

![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)
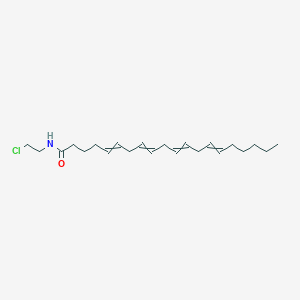
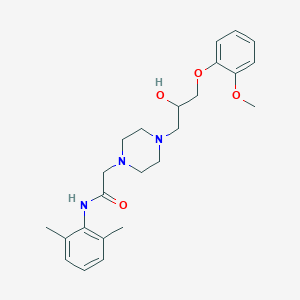
![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)
